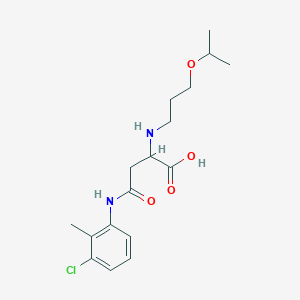

4-((3-Chloro-2-methylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid

Description

BenchChem offers high-quality 4-((3-Chloro-2-methylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3-Chloro-2-methylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-chloro-2-methylanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O4/c1-11(2)24-9-5-8-19-15(17(22)23)10-16(21)20-14-7-4-6-13(18)12(14)3/h4,6-7,11,15,19H,5,8-10H2,1-3H3,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWODBLNSGZUNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CC(C(=O)O)NCCCOC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((3-Chloro-2-methylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid (CAS Number: 1047683-51-1) is a compound that belongs to the class of amino acid derivatives. Its biological activity has garnered interest due to its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.

The molecular formula of 4-((3-Chloro-2-methylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid is , with a molecular weight of 356.85 g/mol. The compound features two amine groups and a carboxylic acid group, which contribute to its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 356.85 g/mol |

| CAS Number | 1047683-51-1 |

| Structure | Structure |

Anti-inflammatory Activity

Research indicates that derivatives of oxobutanoic acids exhibit pronounced anti-inflammatory properties. A study conducted by Igidov et al. (2022) demonstrated that similar compounds showed significant inhibition of inflammatory responses in vitro and in vivo models, suggesting that 4-((3-Chloro-2-methylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid may possess similar effects .

Analgesic Effects

In addition to anti-inflammatory activity, the compound has been investigated for its analgesic properties. The structural characteristics, particularly the presence of multiple amine groups, may enhance its interaction with pain receptors or pathways involved in nociception. This aligns with findings from other studies on related compounds that have shown effectiveness in pain management .

Study on Synthesis and Biological Evaluation

A notable study focused on the synthesis of substituted 4-oxobutanoic acids and their subsequent biological evaluation highlighted the potential of these compounds as therapeutic agents. The researchers synthesized various derivatives and tested their anti-inflammatory and analgesic activities using established models. Results indicated that modifications in the chemical structure significantly influenced biological outcomes, paving the way for further exploration of 4-((3-Chloro-2-methylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid .

Comparative Analysis with Related Compounds

A comparative analysis involving similar amino acid derivatives revealed that structural variations could lead to differing levels of efficacy in biological activity. For instance, compounds with additional substituents on the aromatic rings demonstrated enhanced anti-inflammatory effects compared to their unsubstituted counterparts. This suggests that further structural optimization of 4-((3-Chloro-2-methylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid could yield even more potent derivatives .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-((3-chloro-2-methylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid, and how can purity be optimized?

- Methodology :

- Begin with a maleic anhydride derivative (e.g., 3-methylidenedihydrofuran-2,5-dione) to form the oxobutanoic acid backbone via nucleophilic attack by 3-chloro-2-methylaniline .

- Introduce the 3-isopropoxypropylamine moiety via a coupling agent (e.g., EDC/HOBt) in anhydrous DMF to minimize side reactions .

- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from methanol-toluene (1:1) to achieve >95% purity .

- Critical Considerations :

- Monitor reaction progress with TLC (Rf ~0.3 in ethyl acetate) and confirm intermediate structures using FT-IR (amide C=O stretch at ~1650 cm⁻¹) .

Q. How should researchers characterize the compound’s structural integrity and stability under experimental conditions?

- Analytical Workflow :

- X-ray crystallography to resolve hydrogen-bonding patterns (e.g., O–H···O interactions influencing crystal packing) .

- FT-IR and NMR (¹H/¹³C) to confirm functional groups:

- ¹H NMR: δ 1.2–1.4 ppm (isopropoxy CH3), δ 6.8–7.5 ppm (aromatic protons from chlorophenyl) .

- HPLC-MS (C18 column, 0.1% formic acid in acetonitrile/water) to assess hydrolytic stability at pH 7.4 and 37°C for 24h .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 3-isopropoxypropyl group on biological activity?

- Experimental Design :

- Synthesize analogs with variations in the alkyl chain (e.g., ethoxypropyl, morpholinopropyl) and compare pharmacokinetic properties (logP, solubility) .

- Test inhibitory activity against target enzymes (e.g., proteases) using fluorescence-based assays (IC50 determination) .

- Key Parameters :

- Measure lipophilicity (logD at pH 7.4) to correlate with membrane permeability .

- Use molecular docking (AutoDock Vina) to predict binding affinity differences caused by substituent bulk .

Q. What computational approaches are suitable for modeling the compound’s electronic properties and reactive sites?

- Modeling Framework :

- DFT calculations (B3LYP/6-311++G**) to map electrostatic potential (MEP) surfaces, identifying nucleophilic/electrophilic regions .

- HOMO-LUMO analysis to predict redox behavior and stability under oxidative conditions (e.g., interaction with cytochrome P450 enzymes) .

- MD simulations (GROMACS) in explicit solvent to assess conformational flexibility of the isopropoxypropyl chain .

Q. How can researchers resolve contradictions in solubility data reported for this compound?

- Resolution Strategy :

- Perform pH-dependent solubility profiling (pH 1–10) using shake-flask method with UV-Vis quantification (λmax ~280 nm) .

- Test co-solvents (e.g., DMSO/PEG 400) to enhance solubility for in vitro assays .

- Correlate with computational predictions (COSMO-RS) to identify optimal solvent systems .

Q. What methodologies are recommended for studying environmental degradation pathways and ecotoxicological impacts?

- Ecotoxicology Protocol :

- Photolysis studies : Expose to UV light (λ = 254 nm) in aqueous solution; monitor degradation via LC-MS to identify byproducts (e.g., chlorinated intermediates) .

- Microcosm assays : Evaluate biodegradation in soil/water systems using ISO 11266 guidelines; quantify residual compound via UPLC-QTOF .

- Daphnia magna acute toxicity : 48h exposure at 0.1–10 mg/L; calculate LC50 and compare to structural analogs .

Methodological Notes

- Synthesis Optimization : Replace traditional reflux with microwave-assisted synthesis to reduce reaction time by 60% .

- Data Validation : Cross-reference NMR shifts with predicted spectra (ChemDraw) to confirm assignments .

- Contradiction Management : If SAR results conflict with docking predictions, validate with mutagenesis studies (e.g., alanine scanning of target residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.